molecular formula C9H14N4S B1281535 3-Amino-1-[4-(dimethylamino)phenyl]thiourea CAS No. 76609-49-9

3-Amino-1-[4-(dimethylamino)phenyl]thiourea

Cat. No.: B1281535
CAS No.: 76609-49-9
M. Wt: 210.3 g/mol
InChI Key: BUTRWRZGFTVYAG-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(dimethylamino)phenyl]thiourea is a useful research compound. Its molecular formula is C9H14N4S and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Michael Reaction Catalyst

A study by Okino et al. (2005) synthesized bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold. Among these, a thiourea compound with dimethylamino groups showed high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This catalyst was used for synthesizing (R)-(-)-baclofen and creating a chiral quaternary carbon center with high enantioselectivity (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).

Detection of Chromium(III) Cations

Xu et al. (2014) developed a simple probe, 1, 1-(4-cyano-phenyl)-3-(4-dimethylamino-phenyl)-thiourea, for detecting chromium(III) cations. This probe exhibited fluorescence enhancement upon exposure to chromium(III), demonstrating potential for practical applications in biological systems (Xu, Yang, Shao, Zhou, Zhu, & Xie, 2014).

Study of Tautomeric Behavior

Erturk et al. (2016) investigated the tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Using spectroscopic methods, they found that this molecule exhibited traces of both amino and imino conformers, suggesting its pharmaceutical and biological relevance (Erturk, Gumus, Dikmen, & Alver, 2016).

Derivatization Reagents in Liquid Chromatography

Santa (2010) explored the use of p-(dimethylamino)phenyl isothiocyanate as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. This reagent was effective in separating and detecting derivatives of amines (Santa, 2010).

Chiral Solvating Agent for Enantiodifferentiation

Recchimurzo et al. (2020) compared thiourea derivatives as chiral solvating agents for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. They found a particular thiourea derivative to be effective in differentiating NMR signals of enantiomeric substrates, enhancing understanding in stereochemistry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Properties

IUPAC Name

1-amino-3-[4-(dimethylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4S/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTRWRZGFTVYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508096
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76609-49-9
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76609-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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